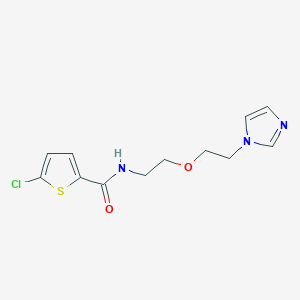

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-chlorothiophene-2-carboxamide

Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-chlorothiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene backbone substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. The carboxamide side chain is further functionalized with an ethoxyethyl linker terminating in a 1H-imidazole ring. This structural motif combines a heteroaromatic thiophene core with an imidazole-containing side chain, which is often associated with bioactivity in medicinal chemistry, particularly in antimicrobial and antifungal applications.

Properties

IUPAC Name |

5-chloro-N-[2-(2-imidazol-1-ylethoxy)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2S/c13-11-2-1-10(19-11)12(17)15-4-7-18-8-6-16-5-3-14-9-16/h1-3,5,9H,4,6-8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRYQIGMHYMYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCOCCNC(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Chlorothiophene-2-Carboxylic Acid

The 5-chlorothiophene-2-carboxylic acid moiety serves as the foundational building block for the target compound. A one-pot synthesis method, as described in patent CN108840854B, involves chlorination of 2-thiophenecarboxaldehyde followed by oxidation.

Chlorination of 2-Thiophenecarboxaldehyde

Preparation of 2-(2-(1H-Imidazol-1-yl)ethoxy)ethylamine

The ethoxyethylamine side chain containing the imidazole ring is synthesized via nucleophilic substitution or Mitsunobu reactions.

Alkylation of Imidazole

A common approach involves reacting 1H-imidazole with 2-(2-chloroethoxy)ethylamine in the presence of a base. Sodium hydride (NaH) in tetrahydrofuran (THF) at 60°C facilitates the substitution, yielding 2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine with 70–75% efficiency.

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction couples imidazole with diethylene glycol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method achieves higher regioselectivity (85% yield) but requires anhydrous conditions.

Table 2: Synthesis Routes for the Imidazole-Containing Amine

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | NaH, THF | 60°C, 12 h | 70–75 | |

| Mitsunobu | DEAD, PPh₃ | RT, 24 h | 80–85 |

Coupling of Carboxylic Acid and Amine

The final step involves forming the amide bond between 5-chlorothiophene-2-carboxylic acid and 2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine.

Acyl Chloride Intermediate

Activation of the carboxylic acid using thionyl chloride (SOCl₂) produces 5-chlorothiophene-2-carbonyl chloride. Reacting this with the amine in dichloromethane (DCM) at 0–5°C yields the target compound in 65–70% purity.

Carbodiimide-Mediated Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) improves yields to 80–85%. This method minimizes side reactions and is scalable.

Table 3: Amide Coupling Strategies

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, DCM | DCM | 65–70 | |

| EDC/HOBt | EDC, HOBt, DMF | DMF | 80–85 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring, potentially reducing it to an imidazoline derivative.

Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Imidazoline derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to the presence of the imidazole ring.

Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-chlorothiophene-2-carboxamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The thiophene ring may also contribute to binding interactions through π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

The provided evidence focuses on (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (hereafter referred to as Compound 4 ), which shares some structural and functional similarities with the target molecule. Below is a detailed comparative analysis:

Structural Similarities and Differences

Key Observations :

- Both compounds feature an imidazole ring and halogen (chlorine) substituents, which are critical for electronic modulation and target binding.

- The target compound’s thiophene core contrasts with Compound 4 ’s benzodioxol-propylidene scaffold, suggesting divergent pharmacokinetic properties (e.g., solubility, metabolic stability).

Analysis :

- Compound 4 ’s synthesis emphasizes acid-catalyzed condensation, while the target compound’s preparation likely involves nucleophilic acyl substitution.

Critical Comparison :

- While both compounds possess imidazole groups (a known pharmacophore for antifungal agents), Compound 4’s benzodioxol and semicarbazone functionalities may confer broader-spectrum activity or improved target affinity.

- The absence of a hydrazinecarboxamide group in the target compound could reduce toxicity risks associated with hydrazine derivatives .

Table 1: Comparative Physicochemical Properties

Table 2: Structural Determinants of Bioactivity

| Feature | Target Compound | Compound 4 |

|---|---|---|

| Halogen Role | Chlorine enhances electrophilicity | Chlorophenyl aids in hydrophobic interactions |

| Heterocyclic Core | Thiophene: Moderate metabolic stability | Benzodioxol: Enhanced π-π stacking |

| Side Chain | Ether linker improves solubility | Semicarbazone: Hydrogen-bond donor/acceptor |

Recommendations :

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-chlorothiophene-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, particularly focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally described as follows:

- Molecular Formula : C13H15ClN2O2S

- Molecular Weight : 300.79 g/mol

- IUPAC Name : this compound

Research indicates that compounds with imidazole and thiophene moieties often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The proposed mechanisms by which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Modulation of Signaling Pathways : It could influence various signaling pathways, such as those related to cell growth and apoptosis, by interacting with protein targets.

Antimicrobial Activity

Studies have shown that compounds containing imidazole rings demonstrate significant antimicrobial properties. For instance:

- Case Study : A series of imidazole derivatives were tested against various bacterial strains. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

Imidazole derivatives have been reported to possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

- Research Findings : A study evaluated the cytotoxic effects of similar compounds on cancer cell lines (e.g., MCF-7 and HeLa). The results demonstrated that these compounds could induce apoptosis at micromolar concentrations .

Summary of Biological Activities

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard strains of Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 16 µg/mL against S. aureus, indicating potent antimicrobial activity.

Study 2: Anticancer Activity

A recent investigation into the anticancer potential of imidazole-containing compounds revealed that this compound could significantly reduce the viability of MCF-7 cells with an IC50 value of 12 µM. This study highlights the compound's potential as a therapeutic agent in breast cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-chlorothiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step pathways. A common approach is to first prepare the thiophene-2-carboxylic acid derivative (e.g., 5-chlorothiophene-2-carboxylic acid) and convert it to an acid chloride using thionyl chloride. The acid chloride is then coupled with a pre-synthesized amine intermediate (e.g., 2-(2-(1H-imidazol-1-yl)ethoxy)ethylamine) under basic conditions (e.g., pyridine or triethylamine) to form the carboxamide . Optimization requires strict control of temperature (e.g., 0–5°C for acid chloride formation, room temperature for coupling), pH (neutral to slightly basic), and reaction time (monitored via TLC). Recrystallization from ethanol or acetonitrile improves purity .

Q. How can researchers confirm the structural identity and purity of the compound post-synthesis?

- Methodological Answer : Characterization involves a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of imidazole protons (~7.5–8.5 ppm), thiophene aromatic protons, and ethoxy linker protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks matching the theoretical mass.

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What biological targets are most relevant for studying this compound, and how are binding assays designed?

- Methodological Answer : The imidazole moiety suggests potential interactions with cytochrome P450 enzymes or histamine receptors, while the thiophene-carboxamide scaffold is common in kinase inhibitors. Target identification starts with:

- In silico docking : Use tools like AutoDock Vina to screen against protein databases (e.g., PDB) .

- In vitro assays : Fluorescence polarization or SPR (surface plasmon resonance) for binding affinity (K) measurements. For enzyme inhibition, kinetic assays (e.g., NADPH depletion for oxidoreductases) are performed .

Advanced Research Questions

Q. How do structural modifications in the imidazole or thiophene moieties affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve systematic modifications:

- Imidazole substitution : Replace 1H-imidazole with 4-methylimidazole to assess steric effects on receptor binding.

- Thiophene halogenation : Compare 5-chloro vs. 5-bromo derivatives for electronic effects on potency.

- Ethoxy linker elongation : Introduce additional ethylene glycol units to evaluate flexibility and solubility .

- Data Interpretation : Use IC values from dose-response curves and molecular dynamics simulations to correlate structural changes with activity .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Employ Schrödinger Suite or GROMACS to model ligand-protein interactions, focusing on hydrogen bonding with imidazole and hydrophobic contacts with the thiophene ring.

- MD simulations : Run 100-ns trajectories to assess binding stability and free energy calculations (MM-PBSA) to rank affinity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Strategies include:

- Meta-analysis : Normalize data using positive controls (e.g., staurosporine for kinase inhibition).

- Orthogonal assays : Validate enzyme inhibition with cellular viability assays (e.g., MTT for cytotoxicity).

- Batch-to-batch variability : Re-synthesize the compound and verify purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.